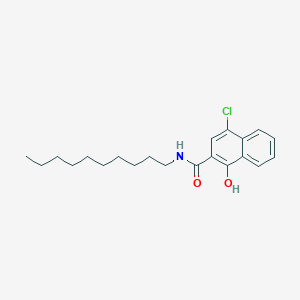
4-Chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of naphthalene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a chloro group, a decyl chain, and a hydroxynaphthalene carboxamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene core. The hydroxylation of naphthalene can be achieved using reagents like hydrogen peroxide or peracids. The introduction of the chloro group is usually done through electrophilic aromatic substitution using chlorine gas or other chlorinating agents. The decyl chain is then attached via a nucleophilic substitution reaction, often using decyl bromide or decyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and purity of the final product. High-performance liquid chromatography (HPLC) is often employed for the purification and analysis of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
4-Chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chloro and hydroxyl groups allows for specific interactions with target molecules, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-naphthol: A related compound with a similar naphthalene core but lacking the decyl chain and carboxamide group.
4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide: Another derivative with a longer alkyl chain.
Uniqueness
4-Chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The decyl chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
Properties
CAS No. |
106347-46-0 |
|---|---|
Molecular Formula |
C21H28ClNO2 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
4-chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H28ClNO2/c1-2-3-4-5-6-7-8-11-14-23-21(25)18-15-19(22)16-12-9-10-13-17(16)20(18)24/h9-10,12-13,15,24H,2-8,11,14H2,1H3,(H,23,25) |
InChI Key |
LDFRQOILMLDUDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



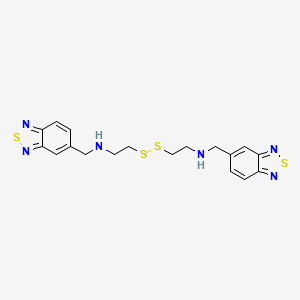
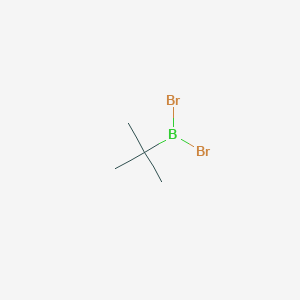
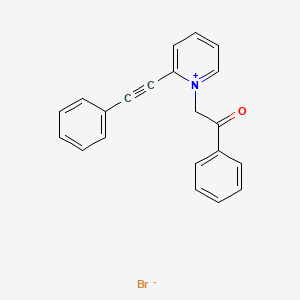
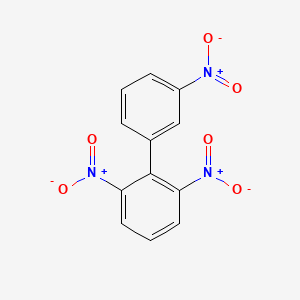

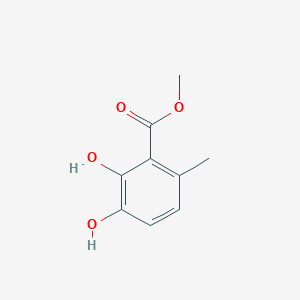
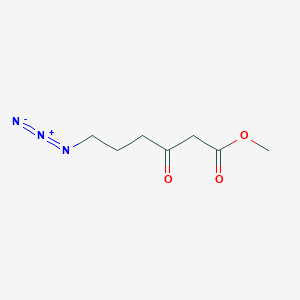

![[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14342593.png)
![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)
![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)

![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
